molecular formula C18H22O B11758328 1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene

1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene

Cat. No.: B11758328
M. Wt: 254.4 g/mol
InChI Key: IZYQXLNNCNBEBU-UHFFFAOYSA-N
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Description

1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethylphenol with 1-bromo-3-ethylbenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a positively charged benzenonium intermediate, which is stabilized by resonance.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methoxybenzene: Similar structure but lacks the additional ethyl group on the benzene ring.

    3-Ethylphenyl(methyl) ether: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

1-ethyl-3-[(3-ethylphenyl)methoxymethyl]benzene

InChI

InChI=1S/C18H22O/c1-3-15-7-5-9-17(11-15)13-19-14-18-10-6-8-16(4-2)12-18/h5-12H,3-4,13-14H2,1-2H3

InChI Key

IZYQXLNNCNBEBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)COCC2=CC=CC(=C2)CC

Origin of Product

United States

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